2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a chemical compound characterized by its unique triazole structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound's systematic name reflects its functional groups, including a sulfanyl group and an acetic acid moiety.
The compound is classified under the category of triazole derivatives, which are known for their diverse biological activities. It is identified by the CAS number 200815-93-6 and has a molecular formula of C₈H₁₃N₃O₂S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of this compound is approximately 215.27 g/mol .
The synthesis of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves several steps:
The molecular structure of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid features a triazole ring connected to a sulfanyl group and an acetic acid side chain. The specific arrangement of atoms contributes to its chemical properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃N₃O₂S |
Molecular Weight | 215.27 g/mol |
IUPAC Name | 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI Key | XXXXXX |
Canonical SMILES | CC(C)(C)N1=NNC(=N1)SC(C(=O)O)C |
2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid can undergo various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for compounds like 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid often involves interactions at the molecular level with biological targets. These interactions may include:
The physical properties of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid include:
The chemical properties include reactivity towards electrophiles due to the presence of nucleophilic sites on the triazole ring and the sulfanyl group .
The applications of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid span several fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
This detailed examination highlights the significance of 2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid in both scientific research and potential practical applications across various industries.
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 2226-71-3
CAS No.: 64768-29-2